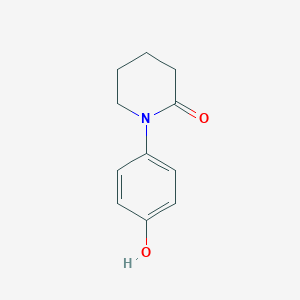

1-(4-Hydroxyphenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hydroxyphenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGFQIKPJUHWEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470382 | |

| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79557-03-2 | |

| Record name | 1-(4-hydroxyphenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization and Advanced Structural Elucidation of 1 4 Hydroxyphenyl Piperidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(4-Hydroxyphenyl)piperidin-2-one, offering precise insights into the proton and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysis

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of each proton. The aromatic protons on the hydroxyphenyl ring typically appear as distinct doublets, a result of ortho-coupling. The protons of the piperidinone ring exhibit characteristic multiplets at different chemical shifts, corresponding to their positions relative to the nitrogen atom and the carbonyl group. For instance, the protons adjacent to the nitrogen and the carbonyl group are expected to be deshielded and thus resonate at a lower field.

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | 7.472 - 7.191 |

| Piperidinone Protons | 2.931 - 1.504 |

| Hydroxyl Proton | 4.9 |

| Note: Data is based on a similar structure, 4-hydroxy-4-phenylpiperidine, and may vary for the specific compound. chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon backbone of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidinone ring. The chemical shift of the carbonyl carbon is characteristically found at a low field. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the hydroxyl group showing a characteristic shift.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O (Carbonyl) | ~170 |

| Aromatic C-OH | ~155 |

| Aromatic C-N | ~140 |

| Other Aromatic C | 115-130 |

| Piperidinone CH₂ | 20-50 |

| Note: This is a predicted spectrum and actual values may differ. np-mrd.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Advanced 2D NMR techniques are instrumental in assembling the complete molecular structure by establishing through-bond and through-space correlations. researchgate.netresearchgate.netscience.govuvic.cayoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would confirm the connectivity of the protons on the piperidinone ring and the ortho-coupling of the aromatic protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This technique is crucial for assigning the proton signals to their corresponding carbon atoms in the skeleton. researchgate.netresearchgate.netscience.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbons and protons (²JCH and ³JCH), which is vital for connecting different fragments of the molecule. For example, it can show correlations between the aromatic protons and the piperidinone ring carbons through the nitrogen atom. researchgate.netresearchgate.netscience.govyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for elucidating the stereochemistry and conformation of the piperidinone ring. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. researchgate.netnih.govmu-varna.bgresearchgate.netchemicalbook.comnih.gov Key expected peaks include a broad O-H stretch from the hydroxyl group, a strong C=O stretch from the amide carbonyl, C-N stretching vibrations, and aromatic C-H and C=C stretching bands. researchgate.netmu-varna.bgresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. nih.govnih.govmdpi.com The technique is particularly sensitive to non-polar bonds and can be used to identify the aromatic ring vibrations and the carbon skeleton. nih.govmdpi.com

| Functional Group | **Expected IR Absorption (cm⁻¹) ** |

| O-H (Phenol) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=O (Amide) | 1630-1680 |

| C=C (Aromatic) | 1450-1600 |

| C-N | 1250-1350 |

| C-O (Phenol) | 1180-1260 |

| Note: These are general ranges and can vary based on the specific molecular environment. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound (C₁₁H₁₃NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (191.23 g/mol ). nih.govmassbank.eumassbank.jp The fragmentation pattern would likely involve the loss of small molecules such as CO, as well as cleavage of the piperidinone ring and the bond connecting the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region due to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. mu-varna.bgresearchgate.netnih.govresearchgate.neticm.edu.plnih.govresearchgate.net The position and intensity of these bands can be influenced by the solvent and the pH.

| Transition | Expected Wavelength (λmax) Range (nm) |

| π-π* (Aromatic) | 200-280 |

| n-π* (Carbonyl) | 280-320 |

| Note: These are general ranges and can be affected by conjugation and solvent effects. nih.gov |

X-ray Crystallography for Definitive Solid-State Structure and Conformation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice.

While a specific, publicly available crystal structure determination for this compound has not been identified in the reviewed literature, the anticipated structural features can be inferred from crystallographic studies of analogous N-aryl piperidine (B6355638) derivatives. researchgate.netnih.govresearchgate.net The process would involve growing a single, high-quality crystal of the compound, a step that is often the most significant challenge in a crystallographic study. nih.gov This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion techniques.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions are determined and the structure is refined.

In the solid state, the phenolic hydroxyl group (-OH) and the lactam carbonyl group (C=O) are expected to be key players in forming intermolecular hydrogen bonds. These interactions, along with potential C-H···π interactions, would dictate the supramolecular assembly and crystal packing. researchgate.net The table below outlines the type of crystallographic data that would be obtained from such an analysis.

| Parameter | Expected Information for this compound |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Defines the symmetry of the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z Value | Number of molecules per unit cell. |

| Key Bond Lengths | C-N, C=O, C-C, C-O, Ar C-N (Å) |

| Key Bond Angles | Angles within the piperidone and phenyl rings (°) |

| Torsion Angles | Define the puckering of the piperidone ring and the orientation of the phenyl group. |

| Hydrogen Bonding | Details of intermolecular O-H···O=C or other hydrogen bonds. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for separating enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for determining the purity of non-volatile and thermally sensitive compounds like this compound.

Purity Determination: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for purity analysis of moderately polar compounds. While a specific validated method for this compound is not detailed in the literature, a standard approach can be proposed. researchgate.netijrpc.com The method would likely employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all potential impurities with varying polarities within a reasonable timeframe. ijrpc.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic phenyl ring exhibits strong absorbance (e.g., ~220-254 nm). The purity is assessed by integrating the area of the main peak and any impurity peaks, assuming similar response factors.

Enantiomeric Excess Determination: Since this compound is a chiral molecule (due to the stereocenter at the point of attachment of the phenyl group if the piperidine ring were substituted to break its symmetry, though in this specific unsubstituted case it is achiral), if a chiral variant were synthesized, determining the enantiomeric excess (e.e.) would be crucial. This is achieved using chiral HPLC. phenomenex.comnih.gov This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), are widely successful for separating a broad range of chiral compounds, including those with lactam structures. nih.govmdpi.com The separation can be performed in normal-phase, polar-organic, or reversed-phase modes. chromatographyonline.com The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), and the use of additives can significantly affect the separation selectivity. chromatographyonline.com

The table below outlines a hypothetical HPLC system for analysis.

| Parameter | Purity Analysis (RP-HPLC) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18, e.g., 250 x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid | Isocratic n-Hexane/Isopropanol (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both qualitative and quantitative information. For a compound like this compound, which contains a polar hydroxyl group and is a relatively high molecular weight lactam, direct analysis by GC can be challenging due to low volatility and potential thermal degradation. nist.gov

Therefore, a crucial step in the GC-MS analysis of such compounds is derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability. For the phenolic hydroxyl group and the lactam nitrogen, a common technique is acylation, for instance, using trifluoroacetic anhydride (B1165640) (TFAA). scholars.direct This reaction replaces the active hydrogens with non-polar trifluoroacetyl groups, making the molecule more suitable for GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms or Rtx-5 column). ojp.gov The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation by analyzing the fragmentation pattern. nih.gov The mass spectrum of the parent compound, 2-piperidone, shows a prominent molecular ion peak, and similar behavior would be expected for its derivatized N-aryl analogue. nih.gov

| Parameter | Typical GC-MS Conditions |

| Derivatization | Required; e.g., Acylation with TFAA |

| GC Column | e.g., 30 m x 0.25 mm, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | e.g., 250 °C |

| Oven Program | Temperature gradient, e.g., start at 100 °C, ramp to 300 °C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | e.g., 50-550 amu |

Computational Chemistry and Molecular Modeling Investigations of 1 4 Hydroxyphenyl Piperidin 2 One

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a leading method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the electronic structure of molecules, from which a wide range of properties can be derived.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 1-(4-hydroxyphenyl)piperidin-2-one, this involves determining the precise bond lengths, bond angles, and dihedral angles of its constituent atoms. The piperidin-2-one ring can adopt various conformations, and conformational analysis is crucial to identify the most energetically favorable one. Theoretical calculations suggest that the piperidin-2-one ring likely adopts a twisted-chair or envelope conformation to minimize steric strain.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.38 | C1-N1-C5 | 122.5 |

| N1-C6 | 1.46 | N1-C1-C2 | 117.8 |

| C1-O1 | 1.23 | C2-C3-C4 | 111.0 |

| C6-C7 | 1.39 | C6-C7-C8 | 120.5 |

| C9-O2 | 1.36 | C8-C9-O2 | 119.8 |

Note: The data presented in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison serves as a validation of the computational model. Key vibrational modes for this compound include the carbonyl (C=O) stretching frequency, the C-N stretching of the lactam ring, and the O-H stretching of the hydroxyl group.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Lactam) | Stretching | ~1680 |

| N-CO | Stretching | ~1350 |

| C-N (Aromatic) | Stretching | ~1280 |

| O-H | Stretching | ~3600 |

| Aromatic C-H | Stretching | ~3100-3000 |

Note: These are representative frequencies and can be influenced by the specific computational method and basis set used.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group of the piperidin-2-one moiety.

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue regions representing areas of low electron density (positive potential), which are prone to nucleophilic attack. In this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group and the hydroxyl group, while the regions around the hydrogen atoms, particularly the hydroxyl proton, will exhibit a positive potential.

From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These descriptors provide a quantitative basis for understanding the chemical behavior of this compound.

Table 4: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Calculated Value (eV) |

| Ionization Potential (I) | -E(HOMO) | 5.8 |

| Electron Affinity (A) | -E(LUMO) | 0.9 |

| Electronegativity (χ) | (I+A)/2 | 3.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.29 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 3.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. It provides a detailed picture of the delocalization of electron density between filled and vacant orbitals, which corresponds to stabilizing hyperconjugative interactions. In this compound, NBO analysis can reveal key interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the adjacent carbonyl group (n → π* interaction). This interaction is characteristic of amides and lactams and contributes to the stability and planarity of the amide bond. Furthermore, NBO analysis can quantify the interactions between the phenyl ring and the piperidinone moiety, providing insights into the electronic communication between these two parts of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful lens to observe the conformational dynamics of this compound in a simulated environment, typically in a solvent such as water, to mimic physiological conditions. By solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, rotates, and interacts with its environment.

Furthermore, the stability of the piperidin-2-one ring conformation, which typically adopts a chair or boat-like structure, could be assessed. MD simulations would reveal the energetic favorability of these conformations and the frequency of transitions between them.

Table 1: Hypothetical Results of a 100 ns MD Simulation of this compound in Water

| Parameter | Average Value | Standard Deviation | Description |

| Solvent Accessible Surface Area (SASA) | 250 Ų | 15 Ų | The surface area of the molecule accessible to solvent, indicating its exposure to the environment. |

| Radius of Gyration (Rg) | 4.2 Å | 0.3 Å | A measure of the molecule's compactness. A stable Rg suggests a stable overall conformation. |

| Intramolecular Hydrogen Bonds | 0.1 | 0.3 | The low number suggests the key hydrogen bonding groups (OH and C=O) are primarily interacting with the solvent. |

| Water Bridges | 3.5 | 1.2 | The average number of water molecules simultaneously hydrogen-bonded to both the hydroxyl and carbonyl groups. |

Molecular Docking Studies on Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets by virtually screening it against a library of protein structures. The lactam and hydroxyphenyl moieties are common features in many biologically active compounds, suggesting potential interactions with various enzymes or receptors.

For instance, given its structural similarity to certain classes of enzyme inhibitors, docking studies could explore its binding affinity to targets such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammation. The docking algorithm would place the molecule in the active site of the protein in various conformations and orientations, and a scoring function would estimate the binding affinity, typically in kcal/mol.

Table 2: Hypothetical Molecular Docking Results for this compound against Selected Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.2 | His367, His372, Gln558 |

| Monoamine Oxidase B (MAO-B) | -8.1 | Tyr435, Gln206, Cys172 |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can predict the NLO properties of a molecule. For this compound, the presence of a potential intramolecular charge transfer system—from the electron-donating hydroxyl group through the phenyl ring to the piperidinone moiety—suggests it might possess NLO properties.

Calculations would focus on determining the first hyperpolarizability (β), a key indicator of second-order NLO activity. A high β value suggests that the material can efficiently convert incident laser light into light with double the frequency. The calculation would involve optimizing the molecule's geometry and then computing its response to an external electric field. The results would provide insight into the molecule's potential for use in NLO devices.

Table 3: Hypothetical Calculated NLO Properties of this compound

| Property | Calculated Value | Unit | Significance |

| Dipole Moment (μ) | 3.5 | Debye | Indicates the molecule's overall polarity. |

| Average Polarizability (α) | 20.1 x 10⁻²⁴ | esu | Measures the ease of distortion of the electron cloud. |

| First Hyperpolarizability (β) | 15.8 x 10⁻³⁰ | esu | Quantifies the second-order NLO response. |

Thermodynamic Property Calculations for Stability and Reactivity Assessment

Thermodynamic properties, such as the enthalpy of formation, Gibbs free energy, and heat capacity, are fundamental to understanding the stability and reactivity of a compound. These properties can be calculated using computational methods like DFT. For this compound, these calculations would provide a quantitative measure of its stability under standard conditions.

The enthalpy of formation would indicate the energy released or absorbed upon the formation of the compound from its constituent elements in their standard states. A negative value would signify a stable compound. The Gibbs free energy of formation would further account for entropy, providing a more complete picture of the compound's spontaneity of formation.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) surface would reveal the electron-rich and electron-deficient regions of the molecule. The red areas (negative potential), likely around the hydroxyl and carbonyl oxygen atoms, would indicate sites susceptible to electrophilic attack. The blue areas (positive potential), likely around the hydroxyl proton and hydrogens on the piperidinone ring, would indicate sites for nucleophilic attack. This information is invaluable for predicting the molecule's reactivity in chemical reactions.

Table 4: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -350.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -180.5 | kJ/mol |

| Heat Capacity (Cv) | 185.7 | J/mol·K |

| Entropy (S) | 420.3 | J/mol·K |

Investigation of Biological Activities and Underlying Mechanistic Pathways of 1 4 Hydroxyphenyl Piperidin 2 One and Its Bioisosteres

Enzyme Inhibition and Modulation Studies

Mechanism of Farnesyltransferase (FTase) Inhibition by Piperidinone Derivatives

Farnesyltransferase (FTase) is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to proteins, a process known as farnesylation. medchemexpress.com This process is vital for the function of several proteins involved in cellular signaling, including the Ras protein, which is implicated in cancer development. medchemexpress.com Consequently, the inhibition of FTase has been a significant target in drug discovery. google.com Piperidine (B6355638) derivatives have emerged as a promising class of FTase inhibitors. nih.gov

The inhibitory mechanism of these compounds is rooted in their structural characteristics, which are designed to mimic the transition state of the FTase-catalyzed reaction. google.com The transfer of the prenyl group by the enzyme is an electrophilic displacement that involves a positively charged transition state. google.com Piperidine-based inhibitors are developed to imitate this intermediate state, thereby blocking the enzyme's active site. google.com

A study on a series of piperidine FTase inhibitors highlighted the importance of the phenyl group at the C-2 position of the piperidine ring for potent inhibition. For instance, 2-(4-hydroxy)phenyl-3-nitropiperidine was identified as a potent FTase inhibitor with an IC50 value of 5.4 nM. nih.gov Molecular modeling studies of these piperidine derivatives complexed with FTase and farnesyl pyrophosphate (FPP) have been instrumental in understanding their binding modes and guiding the design of more potent and metabolically stable inhibitors. nih.gov Modifications to the phenyl group and other parts of the piperidine structure have led to the development of compounds with even greater FTase inhibitory activity, such as compounds with IC50 values as low as 3.0 nM and 4.3 nM. nih.gov

Table 1: Farnesyltransferase (FTase) Inhibition by Piperidine Derivatives

| Compound | FTase IC50 (nM) |

|---|---|

| 2-(4-hydroxy)phenyl-3-nitropiperidine | 5.4 |

| Piperidine Derivative 14a | 4.3 |

| Piperidine Derivative 20a | 3.0 |

| Piperidine Derivative 50a | 16 |

Data sourced from a study on the design and synthesis of piperidine farnesyltransferase inhibitors. nih.gov

Tyrosinase Inhibition and Associated Anti-Melanogenic Effects

Tyrosinase is a key copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govmdpi.com It catalyzes the initial and rate-limiting steps of melanogenesis. researchgate.net The inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.govnih.gov Phenolic compounds, in particular, are known to be effective tyrosinase inhibitors. nih.gov

Derivatives of (4-hydroxyphenyl)piperazine have been investigated as tyrosinase inhibitors. Docking simulations suggest that the hydroxyphenyl moiety of these compounds can bind to the deep part of the enzyme's active site, with the hydroxy group oriented towards the copper ions, which is crucial for the inhibitory activity. researchgate.net A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives demonstrated tyrosinase inhibitory activity with IC50 values ranging from 1.5 to 82.4 μM. researchgate.net The most potent compounds in this series often possess hydrophobic substituents on the aroyl moiety. researchgate.net

The anti-melanogenic effects of these compounds are a direct consequence of their ability to inhibit tyrosinase. By blocking this enzyme, the production of melanin is reduced. researchgate.net Studies in B16F10 melanoma cells are commonly used to assess the anti-melanogenic activity of potential inhibitors. nih.govnih.gov For example, piperine, a compound containing a piperidine ring, has been shown to reduce cellular tyrosinase activity and decrease melanin content in these cells by downregulating the expression of genes involved in melanogenesis. researchgate.netnih.gov This indicates that piperidinone derivatives with a hydroxyphenyl group are likely to exhibit similar anti-melanogenic properties through the inhibition of tyrosinase.

Receptor Binding and Allosteric Modulation

Engagement with Glutamate (B1630785) N-Methyl-D-Aspartate 2B (GluN2B) Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that is crucial for synaptic plasticity and function. nih.gov The NMDA receptor is a heteromeric complex typically composed of a GluN1 subunit and one or more GluN2 subunits (GluN2A-D). nih.gov The GluN2B subunit, in particular, has been a target for the development of therapeutics for various neurological and psychiatric disorders. researchgate.netnih.govresearchgate.net

Derivatives of 1-(4-Hydroxyphenyl)piperidin-2-one have been identified as potent and selective negative allosteric modulators (NAMs) of the GluN2B receptor. researchgate.netnih.govresearchgate.net These compounds bind to an allosteric site on the GluN2B subunit, rather than the glutamate or glycine (B1666218) binding sites, to inhibit receptor function. nih.gov For example, the compound (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) demonstrated high binding affinity for the GluN2B allosteric modulatory site with a Ki value of 4.03-6.3 nM. researchgate.netnih.gov It also selectively inhibited the function of human NMDA receptors containing the GluN2B subunit with an IC50 of 24.1 nM. nih.gov

Another related compound, (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), is a potent and selective NMDA antagonist that acts at the GluN2B subunit. nih.govacs.org This compound was found to potently protect cultured hippocampal neurons from glutamate toxicity with an IC50 of 10 nM. nih.gov The optimization of a lead compound, N-(2-phenoxyethyl)-4-benzylpiperidine, led to the discovery of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Co 101244/PD 174494), which also shows high selectivity for the NR1/2B subunit combination with an IC50 of 0.025 μM. nih.gov

Table 2: GluN2B Receptor Binding and Functional Inhibition Data

| Compound | Binding Affinity (Ki, nM) | Functional Inhibition (IC50) |

|---|---|---|

| BMS-986169 | 4.03-6.3 | 24.1 nM |

| CP-101,606 | - | 10 nM (neuroprotection) |

| Co 101244/PD 174494 | - | 0.025 µM |

Data compiled from preclinical characterizations of novel GluN2B receptor negative allosteric modulators. researchgate.netnih.govresearchgate.netnih.govnih.gov

Interactions with Opioid Receptors (Kappa, Mu, Delta)

Opioid receptors, which include the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids. nih.govpainphysicianjournal.com The interaction of ligands with these receptors can produce a range of effects, and the development of subtype-selective ligands is a major goal in pain management and other therapeutic areas. acs.orgnih.gov

Bioisosteres of this compound, specifically 1-substituted 4-(3-hydroxyphenyl)piperazines, have been identified as pure opioid receptor antagonists. nih.gov These compounds exhibit antagonist activity at µ, δ, and κ opioid receptors. nih.gov The structural similarity to the N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are also known opioid antagonists, is notable, although there are differences in how each class of ligands interacts with the opioid receptors. nih.gov The pure antagonist properties of these compounds are attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group. acs.orgnih.gov

The N-substituent on the piperidine or piperazine (B1678402) ring plays a significant role in determining the potency and selectivity of these compounds for the different opioid receptor subtypes. acs.orgnih.gov For example, N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine and its (3R)-enantiomer both display low nanomolar potencies at all three opioid receptors and act as pure antagonists. nih.gov Similarly, diaryldimethylpiperazine derivatives have been synthesized that show good affinity for both µ- and δ-opioid receptors. nih.gov

Ligand Activity at Imidazoline (B1206853) Receptors

Imidazoline receptors are a class of non-adrenergic binding sites that are recognized by clonidine (B47849) and other imidazoline-containing compounds. nih.govnih.gov At least two major subtypes, I1 and I2, have been characterized. nih.govnih.gov These receptors are involved in a variety of physiological processes, and their ligands are being investigated for various therapeutic applications. mdpi.comnih.gov

While direct studies on this compound binding to imidazoline receptors are not prevalent, the structural features of this compound and its bioisosteres suggest potential interactions. The chemical structures of known imidazoline receptor ligands are diverse and not limited to compounds containing an imidazoline ring. nih.gov For instance, tramadol, a 4-phenyl-piperidine analogue of codeine, is known to interact with the imidazoline system. mdpi.com This suggests that the piperidine scaffold present in this compound could serve as a basis for designing ligands that target imidazoline receptors.

The development of ligands for imidazoline receptors often involves the incorporation of specific chemical moieties that confer affinity and selectivity. nih.gov The pharmacological profile of imidazoline binding sites has been extensively reviewed, providing a basis for the rational design of new ligands. nih.gov Given the structural relationship of piperidinone derivatives to known centrally acting agents, exploring their affinity for imidazoline receptors is a logical extension of their pharmacological characterization.

Antimicrobial Spectrum and Efficacy

Antibacterial Activity Profiles

No published data is available regarding the antibacterial activity of this compound.

Antifungal Activity Profiles

No published data is available regarding the antifungal activity of this compound.

Evaluation of Antitubercular Potential

No published data is available regarding the antitubercular potential of this compound.

Cellular Cytotoxicity and Antiproliferative Effects

Tumor-Selective Cytotoxicity Mechanisms

No published data is available regarding the tumor-selective cytotoxicity mechanisms of this compound.

Induction of Apoptosis and PARP1 Cleavage Pathways

No published data is available regarding the induction of apoptosis or PARP1 cleavage pathways by this compound.

Neuroprotective and Neuromodulatory Functions

The neuroprotective and neuromodulatory activities of bioisosteres of this compound have been a primary focus of research, particularly their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function.

Overactivation of the NMDA receptor is implicated in various neurotoxic cascades. Consequently, molecules that can modulate NMDA receptor activity are of significant therapeutic interest.

A notable bioisostere, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol , has been identified as a potent and selective antagonist of the NMDA receptor. nih.govnih.gov This compound emerged from a structure-activity relationship program based on ifenprodil, a known NMDA antagonist. nih.gov Research has shown that this compound potently protects cultured hippocampal neurons from glutamate-induced toxicity, with an IC50 value of 10 nM. nih.gov A key structural feature, the hydroxyl group on the piperidine ring, significantly reduces affinity for the α1-adrenergic receptor, a common off-target effect of related compounds. nih.gov This selectivity suggests a favorable profile for a neuroprotective agent, potentially lacking the psychomotor stimulant effects seen with less selective NMDA antagonists. nih.gov

Another significant bioisostere, (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) , acts as a negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor. researchgate.netresearchgate.net This compound has been investigated for its potential in treating major depressive disorder. nih.govresearchgate.net BMS-986169 exhibits high binding affinity for the allosteric modulatory site on the GluN2B subunit, with a Ki value ranging from 4.03 to 6.3 nM. researchgate.netresearchgate.net Its selective inhibition of GluN2B receptor function has been demonstrated in Xenopus oocytes expressing human NMDA receptor subtypes, with an IC50 of 24.1 nM. researchgate.netresearchgate.net

The development of such selective modulators highlights a sophisticated approach to influencing NMDA receptor signaling, aiming to provide therapeutic benefits while minimizing the side effects associated with non-selective blockade.

In Vitro and Ex Vivo Pharmacodynamic Assessments

The pharmacodynamic properties of these bioisosteres have been characterized through a variety of in vitro and ex vivo assays to understand their biological effects at the cellular and tissue levels.

For BMS-986169, in vitro studies have confirmed its high selectivity. Besides its potent activity at the GluN2B receptor, it shows weak inhibition of the human ether-a-go-go-related gene (hERG) channel (IC50 = 28.4 μM) and has negligible activity across a panel of 40 other pharmacological targets. researchgate.netresearchgate.net This high degree of selectivity is a crucial attribute for a drug candidate, as it reduces the likelihood of off-target effects.

Ex vivo studies have further substantiated the pharmacodynamic effects of BMS-986169. Administration of this compound has been shown to increase hippocampal long-term potentiation, a cellular correlate of learning and memory, 24 hours after acute administration. nih.govresearchgate.net Furthermore, intravenous administration of BMS-986169 dose-dependently increased GluN2B receptor occupancy and inhibited the in vivo binding of [3H]MK-801, confirming target engagement in the brain. nih.govresearchgate.net These findings provide a clear link between the molecular mechanism of the compound and its effects on synaptic plasticity.

| Parameter | Value | Assay | Reference |

|---|---|---|---|

| GluN2B Binding Affinity (Ki) | 4.03–6.3 nM | Radioligand Binding Assay | researchgate.net, researchgate.net |

| GluN2B Functional Inhibition (IC50) | 24.1 nM | Xenopus Oocytes Expressing Human NMDA Receptors | researchgate.net, researchgate.net |

| hERG Channel Inhibition (IC50) | 28.4 μM | Electrophysiology Assay | researchgate.net, researchgate.net |

| Effect on Synaptic Plasticity | Increased Hippocampal Long-Term Potentiation | Ex Vivo Field Potential Recordings | nih.gov, researchgate.net |

Prodrug Development and Efficacy Evaluation of this compound Analogs

To overcome challenges such as poor aqueous solubility, prodrug strategies have been employed for analogs of this compound. Prodrugs are inactive compounds that are converted into their active form in the body.

A prime example is 4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate (B84403) (BMS-986163) , a phosphate prodrug of BMS-986169. nih.govresearchgate.net The poor aqueous solubility of the parent compound, BMS-986169, limited its development for intravenous administration. The addition of a phosphate group significantly improves water solubility, allowing for intravenous formulation. researchgate.net

The efficacy of this prodrug strategy has been demonstrated in preclinical studies. Following intravenous administration, BMS-986163 is effectively cleaved to release the active compound, BMS-986169. nih.govresearchgate.net This was confirmed by the dose-dependent increase in GluN2B receptor occupancy and the inhibition of in vivo [3H]MK-801 binding, indicating successful target engagement by the active metabolite. nih.govresearchgate.net

Furthermore, the prodrug BMS-986163 produced robust changes in the quantitative electroencephalogram (qEEG) power band distribution, a translational biomarker that can be used to assess pharmacodynamic activity in human studies. researchgate.net In behavioral models relevant to depression, BMS-986169 (delivered via the prodrug) reduced immobility in the mouse forced swim test, an effect comparable to that of ketamine. nih.govresearchgate.net

| Compound | Finding | Model/Assay | Reference |

|---|---|---|---|

| BMS-986163 | Effective cleavage to active compound BMS-986169 in vivo. | In vivo [3H]MK-801 binding | nih.gov, researchgate.net |

| BMS-986169 | Reduced immobility, similar to ketamine. | Mouse Forced Swim Test | nih.gov, researchgate.net |

| BMS-986163 | Produced robust changes in qEEG power band distribution. | Quantitative Electroencephalogram (qEEG) | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis for 1 4 Hydroxyphenyl Piperidin 2 One Derivatives

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-(4-Hydroxyphenyl)piperidin-2-one derivatives can be significantly influenced by the introduction of various substituents on both the piperidinone ring and the 4-hydroxyphenyl moiety.

Influence of Substituents on the Piperidinone Ring

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds. nih.govnih.gov Its conformation and the nature of its substituents can have a profound impact on the steric and electronic properties of the molecule, thereby affecting its interaction with biological targets. researchgate.net

Studies on related piperidine-containing compounds have shown that the position and nature of substituents are crucial for activity. For instance, in a series of coumarin (B35378) derivatives with a piperidinyl moiety, 1,3-substitution on the piperidine ring resulted in greater MAO-B inhibitory activity compared to 1,4-substitution. nih.gov Furthermore, the introduction of small amino functional groups on the piperidine ring has been shown to enhance MAO-B inhibition. nih.gov The stereochemistry of substituents on the piperidinone ring is also a critical determinant of biological activity. nih.gov For example, research on piperidin-4-one derivatives has demonstrated that the spatial arrangement of substituents can significantly affect their antibacterial, antifungal, and anthelmintic properties. nih.gov

Impact of Modifications to the 4-Hydroxyphenyl Moiety

The 4-hydroxyphenyl group is a crucial pharmacophore in many biologically active molecules, often involved in key hydrogen bonding interactions with target proteins. biologyinsights.com Modification of this moiety can lead to significant changes in biological activity and pharmacokinetic properties.

Metabolic instability is a primary concern with phenolic compounds, as they are susceptible to Phase II metabolism, leading to rapid excretion. biologyinsights.com Additionally, Phase I metabolism can generate reactive quinone-type metabolites, which can lead to toxicity. biologyinsights.com Therefore, modifications to the 4-hydroxyphenyl group are often aimed at improving metabolic stability and reducing potential toxicity.

Common modifications include altering the position of the hydroxyl group or replacing it with other functional groups. For example, moving the hydroxyl group from the para position to the meta or ortho position can affect the electronic properties and hydrogen bonding capacity of the molecule. Studies on other phenolic compounds have shown that such positional changes can significantly impact biological activity. nih.gov

Furthermore, introducing substituents onto the phenyl ring can modulate the compound's properties. Electron-donating groups can enhance the hydrogen bond acceptor capability of the phenol (B47542), while electron-withdrawing groups can alter the acidity of the hydroxyl group. chemrxiv.org These changes can influence binding affinity and selectivity. For instance, in a study of 4-phenylpiperidines, methoxy (B1213986) substitution led to strong MAO-A affinity, whereas a cyano group resulted in negligible affinity. nih.gov

Stereochemical Requirements for Optimal Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. nih.gov Chiral centers within the this compound scaffold mean that different stereoisomers can exhibit vastly different potencies and selectivities. nih.gov

For many biologically active piperidine derivatives, the specific configuration of substituents is essential for optimal interaction with the target binding site. nih.gov For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of a specific stereochemical arrangement for potent biological effects.

Computational Modeling for SAR/SPR Prediction and Lead Optimization

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies, are invaluable tools in modern drug discovery. nih.gov These methods establish mathematical relationships between the chemical structure of a series of compounds and their biological activities or physicochemical properties. nih.govresearchgate.net

For this compound derivatives, QSAR models can be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their experimentally determined biological activities. researchgate.net This allows for the prediction of the activity of novel, untested analogs, thereby guiding the synthesis of more potent compounds. researchgate.net Similarly, SPR models can predict key pharmacokinetic properties, such as solubility and membrane permeability, which are crucial for a drug's effectiveness.

Molecular docking and molecular dynamics simulations can provide further insights into the binding mode of these derivatives with their biological target. researchgate.net These techniques can help to visualize the interactions between the ligand and the protein at an atomic level, explaining the observed SAR and guiding the design of new molecules with improved binding affinity and selectivity. researchgate.netnih.gov By understanding these interactions, medicinal chemists can make more informed decisions during the lead optimization process. researchgate.net

Design Principles for Enhancing Efficacy and Reducing Off-Target Effects

The design of effective and safe drugs requires a careful balance of physicochemical properties to ensure optimal efficacy and minimal off-target effects. researchgate.net For central nervous system (CNS) drugs, in particular, the ability to cross the blood-brain barrier (BBB) is a major challenge. frontiersin.org

Key design principles for enhancing the efficacy of this compound derivatives include:

Optimizing Lipophilicity: Lipophilicity is a critical parameter for CNS penetration. frontiersin.org However, excessively high lipophilicity can lead to poor solubility, increased plasma protein binding, and higher metabolic and toxicity risks. frontiersin.org Therefore, a balance must be struck.

Modulating Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can significantly influence a molecule's ability to cross the BBB. frontiersin.org Reducing the hydrogen bond donor count is a common strategy to improve brain exposure. frontiersin.org

Controlling Molecular Size: Molecular weight and size are also important factors affecting BBB penetration. researchgate.net

Introducing Specificity-Enhancing Moieties: Strategic placement of functional groups can enhance binding to the desired target while reducing affinity for off-targets, thereby minimizing side effects.

By applying these principles, medicinal chemists can fine-tune the structure of this compound derivatives to develop drug candidates with improved therapeutic profiles.

Exploration of Bioisosteric Replacements for the Hydroxyl Group

The phenolic hydroxyl group, while often crucial for biological activity, can be a metabolic liability. biologyinsights.com Bioisosteric replacement, the substitution of one chemical group with another that has similar physical or chemical properties to produce a comparable biological effect, is a common strategy to address this issue. biologyinsights.compressbooks.pub

The primary goal of replacing the hydroxyl group in this compound is to improve metabolic stability and oral bioavailability while maintaining or enhancing the desired therapeutic activity. biologyinsights.com

Potential Bioisosteric Replacements for the Phenolic Hydroxyl Group:

| Bioisostere | Rationale | Potential Advantages |

| Acidic Heterocycles (e.g., 1H-tetrazole, N-acyl sulfonamides) | Mimic the acidic proton of the phenol, allowing for similar proton-donating interactions. biologyinsights.com | More resistant to metabolic enzymes. biologyinsights.com |

| Hydroxy-substituted Heterocycles (e.g., 3-hydroxypyridones, 3-hydroxyisoxazoles) | Retain a hydroxyl-like group for hydrogen bonding but within a less metabolically susceptible ring system. biologyinsights.com | Improved metabolic stability. |

| CF2H group | Can act as a similar hydrogen bond donor to the hydroxyl group. cambridgemedchemconsulting.com | Blocks metabolic oxidation. chemrxiv.org |

| Fluorine | Can block metabolic processes at the site of substitution. chemrxiv.org | Increased metabolic stability. chemrxiv.org |

The selection of an appropriate bioisostere depends on the specific biological target and the desired physicochemical properties of the final compound. pressbooks.pub For example, the development of the high blood pressure medication Losartan involved replacing a metabolically vulnerable phenol with a 1H-tetrazole ring, which successfully mimicked the acidity of the phenol and improved the drug's oral absorption. biologyinsights.com

Future Research Horizons for this compound: A Roadmap for Therapeutic Innovation

The lactam-containing heterocyclic compound this compound is emerging as a scaffold of significant interest in medicinal chemistry. Its unique structural features present a foundation for the development of novel therapeutic agents. As research progresses, several key avenues are opening up that could unlock the full potential of this molecule and its derivatives. This article outlines the future directions and emerging research opportunities, from the synthesis of advanced therapeutic agents to the crucial steps of preclinical development.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 1-(4-Hydroxyphenyl)piperidin-2-one?

Methodological Answer:

- Synthetic Routes : Utilize nucleophilic substitution or condensation reactions between 4-hydroxyphenyl precursors and piperidin-2-one derivatives. For example, describes a multi-step synthesis involving flash column chromatography (SiO₂, 0–36% ethyl acetate in petroleum ether) to isolate intermediates .

- Purification : Employ solvent recrystallization (e.g., ethanol/water mixtures) or chromatographic techniques. highlights chiral separation via preparative HPLC for enantiomerically pure derivatives, which can be adapted for resolving stereochemical impurities .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR : Use H and C NMR to confirm the presence of the hydroxyphenyl group (aromatic protons at δ 6.5–7.5 ppm) and the piperidin-2-one ring (amide carbonyl at ~170 ppm in C NMR).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. supports the use of GC-MS for related compounds to detect side products .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the lactam ring) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the phenolic hydroxyl group. recommends airtight containers for piperidinone derivatives to avoid moisture absorption .

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) and analyze samples via HPLC to track decomposition products .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the biological activity of piperidin-2-one derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., halogen, methoxy) and test in biological assays. highlights piperidine derivatives’ roles in modulating enzyme targets (e.g., kinase inhibitors) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward receptors like serotonin transporters or opioid receptors .

Q. What experimental strategies address stereochemical challenges in synthesizing chiral analogs of this compound?

Methodological Answer:

- Chiral Resolution : Apply chiral stationary phases (e.g., Chiralpak® AD-H) in preparative HPLC, as demonstrated in for isolating enantiomers .

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key cyclization steps to control stereochemistry .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate procedures under controlled conditions (e.g., inert atmosphere, standardized reagent purity). notes that varying catalyst concentrations (e.g., HCl vs. HNO₃) significantly impact yields .

- Design of Experiments (DoE) : Use factorial design to optimize reaction parameters (temperature, solvent ratios) and identify critical factors .

Q. What advanced analytical methods are required to characterize trace impurities in this compound?

Methodological Answer:

- Impurity Profiling : Employ UPLC-MS/MS with a C18 column (e.g., Waters ACQUITY) and gradient elution (methanol/water with 0.1% formic acid) to detect sub-1% impurities. references impurity standards (e.g., Apixaban Impurity 64) for cross-validation .

- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and photolytic conditions, followed by LC-PDA to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.